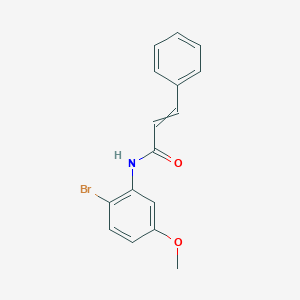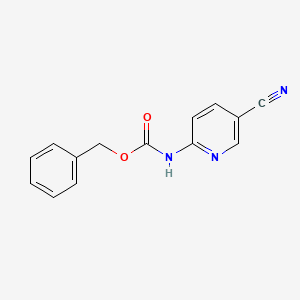
Benzyl (5-cyanopyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (5-cyanopyridin-2-yl)carbamate is an organic compound with the molecular formula C14H11N3O2 and a molecular weight of 253.26 g/mol . This compound is a derivative of carbamate, featuring a benzyl group attached to a 5-cyanopyridin-2-yl moiety. It is used in various chemical and biological applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl (5-cyanopyridin-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 5-cyanopyridin-2-amine in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions, with the base facilitating the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the process may involve purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Benzyl (5-cyanopyridin-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Catalytic Hydrogenation: This compound can be reduced using catalytic hydrogenation with palladium on carbon (Pd-C) as the catalyst.
Acidic or Basic Hydrolysis: Hydrolysis reactions typically use strong acids like hydrochloric acid or bases such as sodium hydroxide.
Major Products Formed
Hydrolysis Products: The major products of hydrolysis are 5-cyanopyridin-2-amine and benzyl alcohol.
Reduction Products: Catalytic hydrogenation can yield the corresponding amine derivative.
Scientific Research Applications
Benzyl (5-cyanopyridin-2-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of benzyl (5-cyanopyridin-2-yl)carbamate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This inhibition is crucial in the treatment of conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler analog with a similar structure but without the cyanopyridinyl group.
Benzyl (4-cyanophenyl)carbamate: Another derivative with a cyanophenyl group instead of a cyanopyridinyl group.
Uniqueness
Benzyl (5-cyanopyridin-2-yl)carbamate is unique due to its specific structural features, such as the presence of the cyanopyridinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C14H11N3O2 |
|---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
benzyl N-(5-cyanopyridin-2-yl)carbamate |
InChI |
InChI=1S/C14H11N3O2/c15-8-12-6-7-13(16-9-12)17-14(18)19-10-11-4-2-1-3-5-11/h1-7,9H,10H2,(H,16,17,18) |
InChI Key |
ARTQAMQMPWPUGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


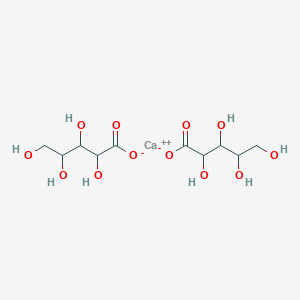
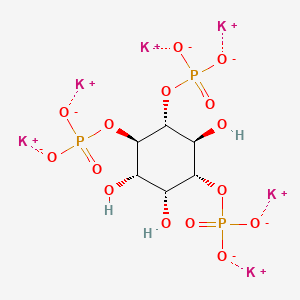
![2-[2-(Phenylsulfanyl)acetamido]propanoic acid](/img/structure/B12435945.png)
![Amino-benzo[1,3]dioxol-4-YL-acetic acid](/img/structure/B12435946.png)

![[benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;tetrafluoroboranium](/img/structure/B12435953.png)
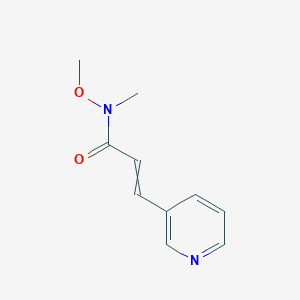
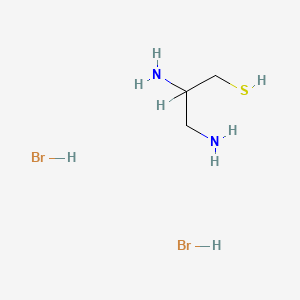
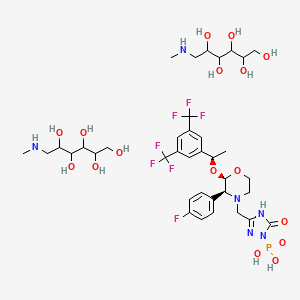
![2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B12435969.png)
![1-Boc-3-[(4-bromobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B12435978.png)
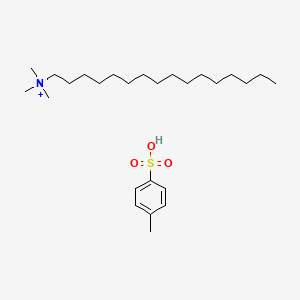
![4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B12435993.png)
